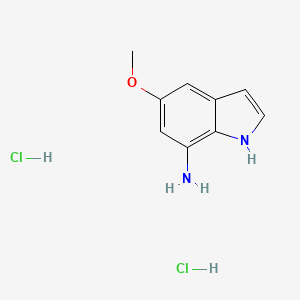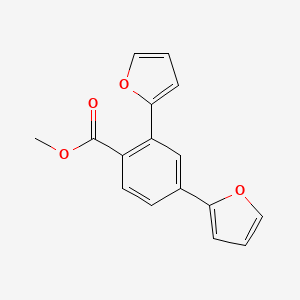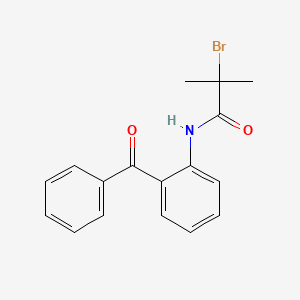
N-(2-Benzoylphenyl)-2-brom-2-methylpropanamid
Übersicht
Beschreibung
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a bromo-substituted methylpropanamide moiety
Wissenschaftliche Forschungsanwendungen
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Material Science: It is employed in the development of advanced materials, including polymers and nanocomposites.
Biological Studies: It serves as a probe in biochemical assays to study enzyme-substrate interactions and protein-ligand binding.
Wirkmechanismus
Target of Action
The primary target of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide interacts with PPARγ, acting as a potent and selective agonist .
Biochemical Pathways
The activation of PPARγ by N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide affects several biochemical pathways. These include pathways involved in lipogenesis and fatty acid metabolism, which are upregulated in adipose tissue . In muscle tissue, the expression of genes involved in oxidative glucose metabolism is increased, while the expression of genes involved in fatty acid transport and oxidation is decreased .
Pharmacokinetics
The compound has a relatively high LogP value of 3.86, suggesting it is lipophilic and may have good membrane permeability . Its water solubility is estimated to be low, which could impact its bioavailability .
Result of Action
The activation of PPARγ by N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide leads to a number of molecular and cellular effects. These include increased lipogenesis and fatty acid metabolism in adipose tissue, and enhanced oxidative glucose metabolism in muscle tissue . These changes can lead to improved insulin sensitivity and glucose homeostasis, making the compound potentially useful in the treatment of type 2 diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide typically involves the acylation of 2-amino-benzophenone with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, scalability, and safety. For instance, a flow platform can be used to combine a solution of the starting material with a stream containing the acylating agent, followed by an intramolecular cyclization reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzoyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of N-(2-benzoylphenyl)-2-azido-2-methylpropanamide or N-(2-benzoylphenyl)-2-thiocyanato-2-methylpropanamide.
Oxidation Reactions: Formation of N-(2-carboxyphenyl)-2-bromo-2-methylpropanamide.
Reduction Reactions: Formation of N-(2-benzoylphenyl)-2-bromo-2-methylpropanol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-benzoylphenyl)-2-bromoacetamide
- N-(2-benzoylphenyl)-2-bromobenzamide
- N-(2-benzoylphenyl)acetamide
Uniqueness
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is unique due to the presence of the bromo-substituted methylpropanamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-11-7-6-10-13(14)15(20)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQYNXWNHZZUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


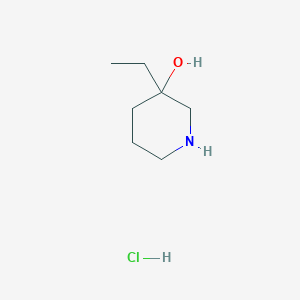
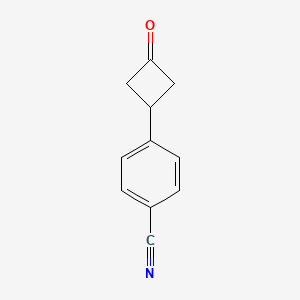
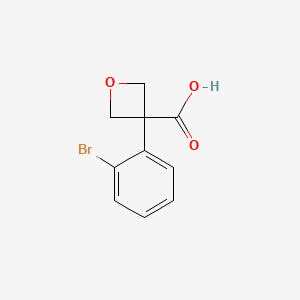
![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)
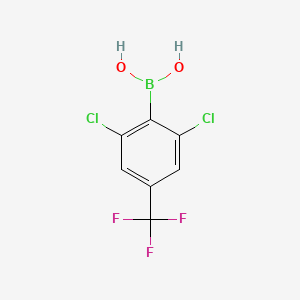
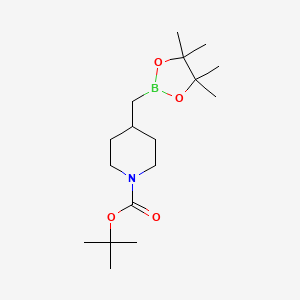
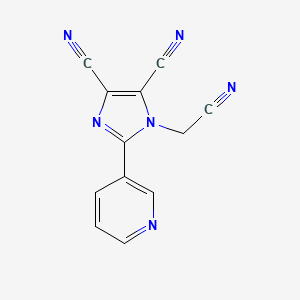
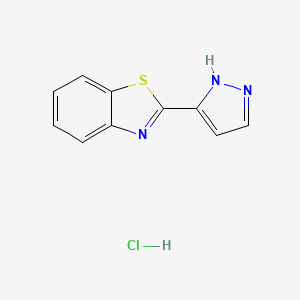

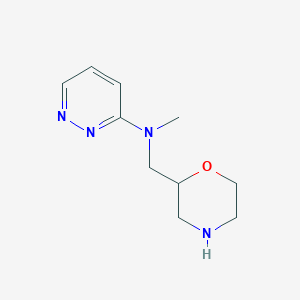
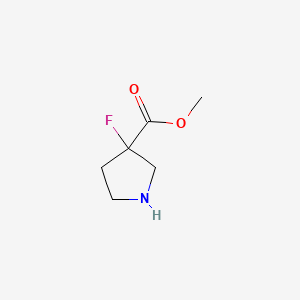
![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1470962.png)
